molecular formula C17H17NO3 B12578293 2-Benzamidophenyl 2-methylpropanoate CAS No. 634189-60-9

2-Benzamidophenyl 2-methylpropanoate

Cat. No.: B12578293
CAS No.: 634189-60-9
M. Wt: 283.32 g/mol
InChI Key: PTAQJUWZORNXTP-UHFFFAOYSA-N
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Description

2-Benzamidophenyl 2-methylpropanoate is an organic compound with a complex structure that includes a benzamide group and a methylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamidophenyl 2-methylpropanoate typically involves the esterification of 2-benzamidophenol with 2-methylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Benzamidophenyl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

2-Benzamidophenyl 2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzamidophenyl 2-methylpropanoate involves its interaction with specific molecular targets. The benzamide group can interact with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzamidophenol: Shares the benzamide group but lacks the ester functionality.

    2-Methylpropanoic acid: Contains the ester group but lacks the benzamide moiety.

    Benzamide: Contains the benzamide group but lacks the ester and additional aromatic ring.

Uniqueness

2-Benzamidophenyl 2-methylpropanoate is unique due to the combination of the benzamide and ester functionalities, which confer distinct chemical and biological properties

Properties

CAS No.

634189-60-9

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

(2-benzamidophenyl) 2-methylpropanoate

InChI

InChI=1S/C17H17NO3/c1-12(2)17(20)21-15-11-7-6-10-14(15)18-16(19)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,18,19)

InChI Key

PTAQJUWZORNXTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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